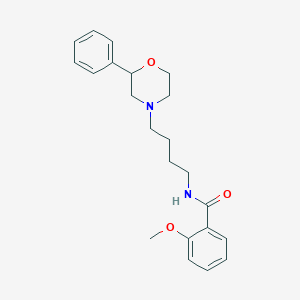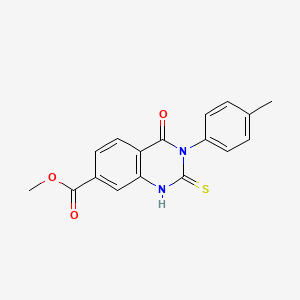
Methyl 3-(4-methylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, Methyl 3-(4-methylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, is a derivative of the tetrahydroquinazoline family, which is known for its diverse pharmacological activities. The tetrahydroquinazoline scaffold is a common feature in compounds with potential anti-cancer activity, as well as those that may inhibit enzymes like methionine synthase, which is over-expressed in certain tumor cells .
Synthesis Analysis
The synthesis of tetrahydroquinazoline derivatives can be achieved through various methods. One approach involves the cyclization of substituted methyl anthranilates with isothiocyanates or the cyclization of substituted 2-(methylcarboxy)benzeneisothiocyanates with primary amines or hydrazines . Another method includes the condensation of methyl 2-isothiocyanatobenzoate and methyl malonate . These methods provide a basis for the synthesis of the compound , although the specific synthesis details for this compound are not directly provided in the papers.
Molecular Structure Analysis
The molecular structure of tetrahydroquinazoline derivatives has been confirmed using various analytical techniques such as elemental analysis, 1H NMR, 13C NMR, LC/MS, and single-crystal X-ray diffraction . These techniques ensure the correct identification of the synthesized compounds and provide insights into their molecular conformations, which are essential for understanding their biological activities.
Chemical Reactions Analysis
Tetrahydroquinazoline derivatives can undergo various chemical reactions. For instance, methylation reactions have been studied, revealing regioselectivity in the alkylation process . Additionally, the oxidation of related compounds has been explored, leading to the formation of different products depending on the reaction conditions . These reactions are crucial for the modification and derivatization of the tetrahydroquinazoline core to enhance its biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinazoline derivatives, such as UV/Vis and IR spectra, are described to provide a comprehensive understanding of these compounds . The presence of strong intramolecular hydrogen bonds has been observed, which can influence the stability and reactivity of the compounds . These properties are important for predicting the behavior of the compounds in biological systems and for designing new derivatives with improved pharmacological profiles.
Wissenschaftliche Forschungsanwendungen
Synthetic Routes and Structural Analyses
Research has explored various synthetic routes and structural analyses related to compounds closely related to Methyl 3-(4-methylphenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate. For instance, studies have described the synthesis of tetrahydroquinoline derivatives through reactions involving amino-acid derivatives, highlighting the Dieckmann cyclisation technique (Proctor, Ross, & Tapia, 1972)(Proctor, Ross, & Tapia, 1972). Similarly, the synthesis and structural elucidation of methyl tetrahydroquinoline carboxylates have been achieved, showcasing the potential for diverse chemical transformations and applications in chemical synthesis (Rudenko et al., 2013)(Rudenko et al., 2013).
Pharmacological Potential
The pharmacological potential of quinazolinone-based derivatives has been a significant area of interest. A study demonstrated the synthesis and biological evaluation of a new quinazolinone derivative as a dual inhibitor for VEGFR-2 and EGFR tyrosine kinases, indicating promising anticancer properties (Riadi et al., 2021)(Riadi et al., 2021). Another research effort synthesized N-substituted derivatives exhibiting potent antibacterial activities, underscoring the antimicrobial potential of quinazolinone compounds (Desai, Dodiya, & Shihora, 2011)(Desai, Dodiya, & Shihora, 2011).
Molecular Docking and Antiviral Applications
Molecular docking studies have also been conducted to explore the interaction of quinazolinone derivatives with biological targets. For example, the methylation of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was studied, revealing its potential as an inhibitor of Hepatitis B Virus replication, highlighting the antiviral capabilities of these compounds (Kovalenko et al., 2020)(Kovalenko et al., 2020).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-(4-methylphenyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-10-3-6-12(7-4-10)19-15(20)13-8-5-11(16(21)22-2)9-14(13)18-17(19)23/h3-9H,1-2H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJLSXQFKFAWPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

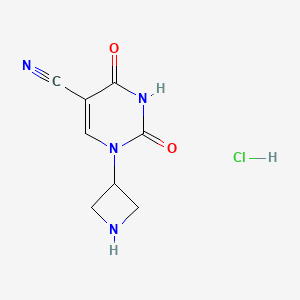
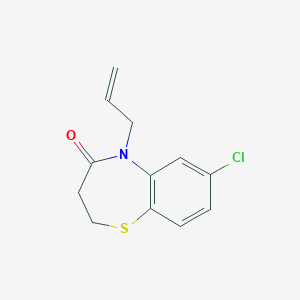
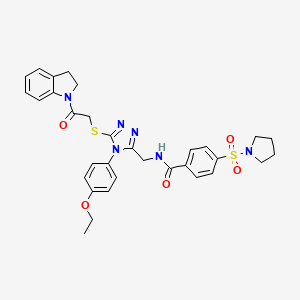
![N-(tetrahydro-2H-pyran-4-yl)-N-(2,2,2-trifluoroethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2546521.png)

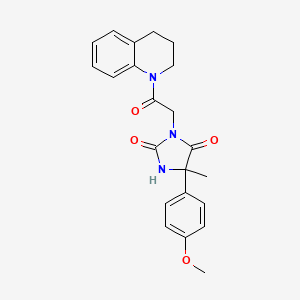
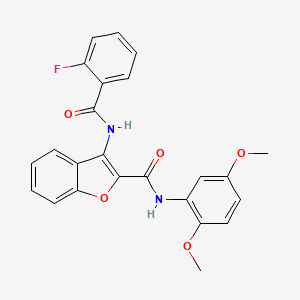
![4-((1-(2-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2546525.png)
![ethyl 2-(2-((4-cyclohexyl-5-((4-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2546526.png)
![4-[(4-Fluorophenyl)-(6-hydroxy-2-methyl-5-thiazolo[3,2-b][1,2,4]triazolyl)methyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B2546530.png)
![4-[3-(4-Methoxyphenyl)-3-oxo-1-propenyl]phenyl 4-methylbenzenecarboxylate](/img/structure/B2546531.png)
![5-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2546532.png)
![N-[cyano(2,3-dimethoxyphenyl)methyl]-2,3-difluorobenzamide](/img/structure/B2546534.png)
